Validated Synthesis Route with Reported 87% Yield for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
A patent-validated synthetic procedure for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has been reported with an isolated yield of 87% from the corresponding 4-carboxaldehyde precursor . This synthesis employs a bromine-mediated oxidation of 2,6-dichloro-5-methoxypyrimidine-4-carboxaldehyde in methanol/water with sodium bicarbonate, conducted at 0°C followed by warming to room temperature. The target compound is obtained as a solid (50.8 g from 50 g aldehyde, 0.24 mol scale) and characterized by ESIMS m/z 238 ([M+H]⁺). No direct comparative yield data for this specific transformation with positional isomer aldehydes (e.g., 2,4-dichloro-5-methoxypyrimidine-4-carboxaldehyde) is publicly available .
| Evidence Dimension | Synthetic yield from 4-carboxaldehyde precursor |
|---|---|
| Target Compound Data | 87% isolated yield |
| Comparator Or Baseline | No comparator data available for positional isomers |
| Quantified Difference | Not available |
| Conditions | Oxidation with Br₂ (1.2 mol, 5 eq), NaHCO₃, MeOH/H₂O, 0°C to rt, 0.24 mol scale |
Why This Matters
The 87% yield provides a benchmark for feasibility assessment in multi-step syntheses; the absence of comparator data for 2,4- or 4,6-isomer aldehydes means selection based on synthetic efficiency must rely on this established protocol rather than direct isomer comparison.
